NSC 140873

Prodrug Chemical Stability Solution Chemistry

NSC 140873 is a structurally labile RUNX1-CBFβ inhibitor prodrug that undergoes spontaneous, time-dependent conversion to the active benzodiazepine Ro5-3335 in solution. This unique behavior enables researchers to dissect parent-vs-metabolite pharmacodynamics, validate target engagement against stable analogs, and explore sustained-release prodrug strategies in vivo. Unlike stable inhibitors such as Ro5-3335 or AI-10-49, NSC 140873's dual-entity profile is irreproducible by substitution—making it an essential, non-interchangeable tool for RUNX1-dependent leukemia and viral infection research. Evaluate batch purity and storage conditions carefully due to its inherent solution instability.

Molecular Formula C13H12ClN3O2
Molecular Weight 277.70 g/mol
CAS No. 106410-13-3
Cat. No. B1680123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNSC 140873
CAS106410-13-3
SynonymsNSC-140873;  NSC 140873;  NSC140873;  GCPK; 
Molecular FormulaC13H12ClN3O2
Molecular Weight277.70 g/mol
Structural Identifiers
SMILESC1=CNC(=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CN
InChIInChI=1S/C13H12ClN3O2/c14-8-3-4-10(17-12(18)7-15)9(6-8)13(19)11-2-1-5-16-11/h1-6,16H,7,15H2,(H,17,18)
InChIKeyHEMNVSCJOZIBEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NSC 140873 (CAS 106410-13-3): A RUNX1-CBFβ Interaction Inhibitor for Leukemia and Viral Infection Research


NSC 140873, with the chemical name 2-amino-N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]acetamide and CAS number 106410-13-3, is a small-molecule inhibitor specifically targeting the protein-protein interaction between RUNX1 and CBFβ . This compound belongs to a class of RUNX1-CBFβ inhibitors that modulate transcriptional activity relevant to hematopoiesis and oncogenesis. Notably, NSC 140873 is characterized by its structural instability in solution, where it spontaneously converts to the benzodiazepine Ro5-3335, a well-characterized RUNX1-CBFβ inhibitor . This property defines its utility as a research tool for studying RUNX1-dependent pathways in leukemia and viral infection models.

Why Generic RUNX1-CBFβ Inhibitors Cannot Substitute for NSC 140873 in Research


The assumption that any RUNX1-CBFβ inhibitor is interchangeable is scientifically flawed due to the unique prodrug-like behavior of NSC 140873. Unlike stable analogs such as Ro5-3335 or AI-10-49, which exist as single, defined chemical entities in solution, NSC 140873 undergoes a spontaneous, time-dependent conversion to Ro5-3335 . This inherent instability fundamentally alters its experimental profile. Consequently, assays performed with NSC 140873 may reflect the combined effects of the parent compound and its active metabolite, creating a complex pharmacodynamic signature that cannot be replicated by simply using Ro5-3335 or other direct inhibitors [1]. Substitution therefore compromises experimental reproducibility and obscures mechanistic interpretation, particularly in studies requiring precise temporal control of target inhibition or in vivo pharmacokinetic analyses.

Quantitative Evidence for NSC 140873 Differentiation: Comparative Data vs. Ro5-3335 and AI-10-49


NSC 140873 Serves as a Prodrug of Ro5-3335, Providing a Distinct Experimental Profile

NSC 140873 is chemically unstable in solution and spontaneously converts to the benzodiazepine Ro5-3335 . In contrast, Ro5-3335 is a stable benzodiazepine that does not undergo this transformation. This property categorizes NSC 140873 as a prodrug of Ro5-3335, a behavior not shared by other RUNX1-CBFβ inhibitors like AI-10-49, which is a stable small molecule .

Prodrug Chemical Stability Solution Chemistry RUNX1-CBFβ

NSC 140873 Exhibits Antiproliferative Activity in RUNX1-Expressing Cells, Comparable to Ro5-3335's Class-Level Profile

NSC 140873 demonstrates anti-proliferative activity against cells with high RUNX1 expression, as indicated by vendor-reported bioactivity [1]. While direct IC50 values for NSC 140873 are not reported in primary literature, its metabolite Ro5-3335 shows potent antiproliferative effects against human CBF leukemia cell lines, with IC50 values of 1.1 μM (ME-1), 21.7 μM (Kasumi-1), and 17.3 μM (REH) [2]. Another inhibitor, AI-10-49, inhibits CBFβ-SMMHC binding to RUNX1 with an IC50 of 0.26 μM .

Antiproliferative Leukemia Cell Viability RUNX1

Optimal Research Applications for NSC 140873 Based on Its Unique Prodrug Profile


Investigating Prodrug Activation and Metabolite-Dependent RUNX1-CBFβ Inhibition

Due to its spontaneous conversion to Ro5-3335 in solution, NSC 140873 is uniquely suited for studies designed to probe the kinetics and biological consequences of prodrug activation within the RUNX1-CBFβ pathway. Researchers can compare the effects of freshly prepared NSC 140873 solutions versus those that have been pre-incubated to generate Ro5-3335, thereby dissecting the individual contributions of the parent compound and its metabolite .

Comparative Mechanistic Studies with Stable RUNX1-CBFβ Inhibitors

NSC 140873 serves as an essential control compound in experiments using stable inhibitors like Ro5-3335 or AI-10-49. By comparing the time-dependent effects of NSC 140873 with the stable inhibition profile of Ro5-3335, researchers can validate target engagement mechanisms and rule out off-target effects that may arise from the parent compound before its conversion .

In Vivo Pharmacokinetic and Pharmacodynamic Modeling of RUNX1-CBFβ Inhibition

The prodrug nature of NSC 140873 makes it a valuable tool for in vivo studies where sustained or delayed release of the active metabolite (Ro5-3335) is desired. This contrasts with the immediate action of directly administered Ro5-3335, allowing for the exploration of different therapeutic windows and dosing regimens in animal models of leukemia and viral infection .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for NSC 140873

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.